![molecular formula C19H11NO3S B12966227 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an isoindoline-1,3-dione core fused with an indeno[1,2-c]thiophene moiety, making it a valuable subject for research in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The indeno[1,2-c]thiophene moiety can be introduced through cyclization reactions involving thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Applications De Recherche Scientifique
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as receptors and enzymes. . The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but lack the indeno[1,2-c]thiophene moiety.
Indeno[1,2-c]thiophene derivatives: These compounds contain the indeno[1,2-c]thiophene structure but do not have the isoindoline-1,3-dione core.
Uniqueness
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and indeno[1,2-c]thiophene moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H11NO3S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(8-oxo-3,7-dihydroindeno[1,2-c]thiophen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H11NO3S/c21-14-7-3-4-10-8-11-9-24-19(16(11)15(10)14)20-17(22)12-5-1-2-6-13(12)18(20)23/h1-6,8H,7,9H2 |
Clé InChI |
SPVPESUEFQNQJN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C1=O)C3=C(SCC3=C2)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


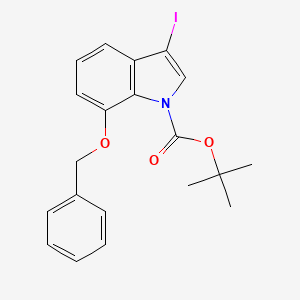
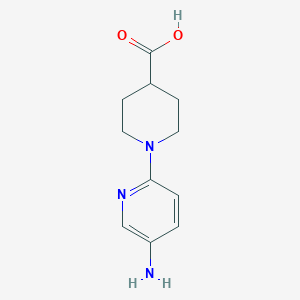
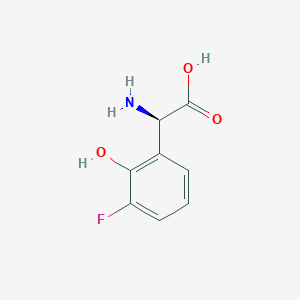
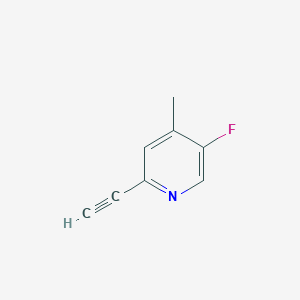

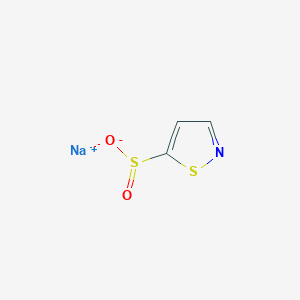


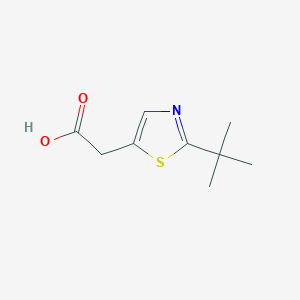

![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)
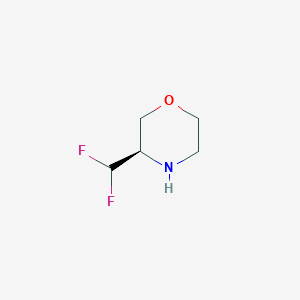
![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)

